molecular formula C24H32N4OS B2665633 N-{[5-(butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide CAS No. 476452-33-2

N-{[5-(butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide

Cat. No.: B2665633
CAS No.: 476452-33-2
M. Wt: 424.61
InChI Key: CHQRSOCMCUXQDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[5-(butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a complex organic compound that features a unique combination of a 1,2,4-triazole ring and an adamantane moiety The presence of the 1,2,4-triazole ring is notable for its diverse biological activities, while the adamantane structure is known for its rigidity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the 1,2,4-triazole ring: This can be achieved by reacting hydrazine derivatives with appropriate nitriles under acidic or basic conditions.

    Introduction of the butylsulfanyl group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with a butylthiol.

    Attachment of the adamantane moiety: The adamantane carboxylic acid is activated (e.g., using carbodiimides) and then coupled with the triazole derivative to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet demand.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The butylsulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The phenyl group on the triazole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation.

    Substitution: Electrophiles like halogens or nitro groups under acidic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Halogenated or nitrated triazole derivatives.

Scientific Research Applications

N-{[5-(butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties due to the presence of the triazole ring.

    Medicine: Explored for its potential as a drug candidate, particularly in antiviral and anticancer research.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and rigidity.

Mechanism of Action

The mechanism of action of N-{[5-(butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is primarily attributed to its interaction with biological targets. The triazole ring can inhibit enzymes by binding to their active sites, while the adamantane moiety can enhance the compound’s stability and bioavailability. The butylsulfanyl group may also contribute to the compound’s overall activity by interacting with specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[[5-butylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
  • N-[[5-butylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
  • N-[(5-butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide

Uniqueness

N-{[5-(butylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties The presence of the adamantane moiety provides rigidity and stability, while the triazole ring offers diverse biological activities

Properties

IUPAC Name

N-[(5-butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4OS/c1-2-3-9-30-23-27-26-21(28(23)20-7-5-4-6-8-20)16-25-22(29)24-13-17-10-18(14-24)12-19(11-17)15-24/h4-8,17-19H,2-3,9-16H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQRSOCMCUXQDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN=C(N1C2=CC=CC=C2)CNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.